6-Bromo-4-methylhex-1-ene
CAS No.:
Cat. No.: VC17691785
Molecular Formula: C7H13Br
Molecular Weight: 177.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13Br |
|---|---|
| Molecular Weight | 177.08 g/mol |
| IUPAC Name | 6-bromo-4-methylhex-1-ene |
| Standard InChI | InChI=1S/C7H13Br/c1-3-4-7(2)5-6-8/h3,7H,1,4-6H2,2H3 |
| Standard InChI Key | AXCLVVKUDJQYRV-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCBr)CC=C |
Introduction
Structural Characteristics
Molecular Architecture
6-Bromo-4-methylhex-1-ene possesses a linear hexene backbone with distinct functional groups:
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Double bond: Located between C1 and C2, contributing to its alkene classification .
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Methyl group: Attached to C4, introducing steric effects that influence reactivity .
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Bromine atom: Positioned at C6, enabling nucleophilic substitution reactions.
The SMILES notation CC(CCBr)CC=C succinctly captures this arrangement, while the InChIKey AXCLVVKUDJQYRV-UHFFFAOYSA-N provides a unique identifier for its 3D conformation .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHBr | |
| Molecular Weight | 177.08 g/mol | |
| Exact Mass | 176.02006 Da | |
| XLogP3 | 3.2 | |
| Rotatable Bond Count | 4 |
Stereochemical Considerations
Although the compound lacks defined stereocenters in its primary form, stereoisomerism becomes relevant in derivatives. For instance, (Z,4R)-6-bromo-4-methylhex-2-ene illustrates how configuration impacts physical and chemical properties . The absence of chiral centers in 6-bromo-4-methylhex-1-ene simplifies its synthesis but limits stereochemical diversity .
Synthesis Methods
Industrial Production
Large-scale synthesis employs continuous flow reactors to optimize bromination efficiency. Key steps include:
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Bromination: Introduction of bromine to a preformed hexene precursor under controlled temperatures (40–60°C).
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Purification: Distillation or chromatography to isolate the product from by-products like dibrominated species.
Table 2: Synthesis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Reactor Type | Continuous flow | |
| Temperature Range | 40–60°C | |
| Yield Optimization | 75–85% |
Laboratory-Scale Approaches
Smaller batches often use radical bromination with N-bromosuccinimide (NBS) and light initiation . This method minimizes over-bromination and enhances selectivity for the terminal position .
Chemical Reactivity
Substitution Reactions
The bromine atom at C6 undergoes S2 reactions with nucleophiles (e.g., hydroxide, amines), yielding alcohols or amines. Steric hindrance from the methyl group at C4 slightly retards these reactions compared to less substituted analogs .
Addition Reactions
The C1–C2 double bond participates in electrophilic additions. For example, hydrogen bromide adds across the double bond to form 1,2-dibromo-4-methylhexane, though this reaction competes with allylic bromination.
Elimination Pathways
Under basic conditions, 6-bromo-4-methylhex-1-ene can undergo dehydrohalogenation, producing conjugated dienes. This reactivity is exploited in polymer chemistry to create cross-linked materials.
Applications in Research and Industry
Organic Synthesis
The compound serves as a versatile intermediate:
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Pharmaceuticals: Precursor to alkylating agents used in anticancer drug synthesis.
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Agrochemicals: Building block for herbicides requiring brominated alkenes.
Material Science
Its ability to undergo radical polymerization makes it valuable in creating flame-retardant polymers. The bromine atom enhances thermal stability, while the methyl group improves solubility in organic matrices.
Recent Research Advances
Green Synthesis Methods
Recent studies focus on photocatalytic bromination using visible light and eco-friendly catalysts, reducing reliance on toxic reagents. Yields up to 78% have been reported under mild conditions.
Computational Modeling
Density Functional Theory (DFT) simulations predict reaction pathways for substitution reactions, aiding in catalyst design . These models highlight the role of the methyl group in stabilizing transition states .
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